REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH3:9][C:10]([CH3:15])([CH3:14])[CH2:11][Mg]Cl.C(OCC)C.[Cl-].[NH4+]>C1COCC1.CN1CCCC1=O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Fe+3]>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:9][C:10]([CH3:15])([CH3:14])[CH3:11])[N:5]=[CH:4][N:3]=1 |f:3.4,7.8.9.10|
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Name
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2,2-Dimethylpropylmagnesium chloride
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC(C[Mg]Cl)(C)C
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Name
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solution
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.44 mL
|
Type
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reactant
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=NC(=C1)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
|
Name
|
|
Quantity
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0.18 g
|
Type
|
catalyst
|
Smiles
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C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Fe+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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placed in an ice bath
|
Type
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CUSTOM
|
Details
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to quench
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Type
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EXTRACTION
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Details
|
the mixture was extracted with EtOAc (100 mL)
|
Type
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WASH
|
Details
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The organic was washed with water (2×100 mL)
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Type
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DRY_WITH_MATERIAL
|
Details
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then dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
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evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
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Purification
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1)CC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |